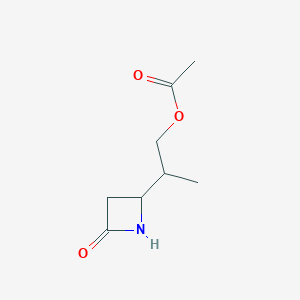
2-(4-Oxoazetidin-2-yl)propyl acetate
Cat. No. B8720229
Key on ui cas rn:
75486-37-2
M. Wt: 171.19 g/mol
InChI Key: COEVCVNEWNQPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04465632
Procedure details


In words relative to the above diagram for the preparation of 1, the 4-(1-methyl-2-acetoxyvinyl)azetidinone-2-one (3') is prepared by reacting chlorosulphonyl isocyanate and an acyloxybutadiene (1') such as 1-acetoxy-2-methylbutadiene in a solvent such as anhydrous diethyl ether at a temperature of from about -30° C. to 0° C. under a nitrogen atmosphere. The reaction intermediate 2' is converted to 3' by hydrolysis. The reduction of 3' to provide the 4-(1-methyl-2-acetoxyethyl)-2-azetidinone (4') is conducted by any convenient means such as hydrogenation in the presence of a catalyst such as platinum, palladium or oxides thereof under a hydrogen pressure of from 1 to 20 atmospheres in a solvent such as ethanol, ethylacetate, or the like at a temperature of from 0° to 25° C., for from 5 minutes to 1 hour. The 4-(2-hydroxy-1-methylethyl-2-azetidinone species 5' is obtained from 4' by hydrolysis. The 8-oxo-2,2,5-trimethyl-3-oxa-1-azabicyclo[4.2.0]octane species 6' is obtained on treatment of 5' with 2,2-dimethoxypropane in the presence of a catalyst such as boron trifluoride etherate in a solvent such as methylene chloride at a temperature of from 0° to 40° C. for from 1 to 40 minutes. Alternatively, 5' can be treated with boron trifluoride etherate and trimethylorthoformate to give 8-oxo-2-methoxy-5-methyl-3-oxa-1-azabicyclo[4.2.0]octane which can be mono- or dialkylated following the procedures for 6' 7' or 8'. Alkylation of 6' provides 7'. Typically, 6' is treated with a strong base such as lithium diisopropylamide, sodium hydride, phenyl lithium or butyl lithium and the like in a solvent such as tetrahydrofuran (THF), ether, dimethoxyethane and the like at a temperature of from -80° C. to 0° C., whereupon the alkylating agent of choice, R1X is added (R1 is as described above and X is chloro or bromo; alternatively the alkylating agent may be R1 -tosylate, R1 -mesylate or an aldehyde or ketone such as acetaldehyde and the like) to provide mono-alkylated species 7'. When desired dialkylated species 8' may be obtained from 7' by repeating the alkylating procedure, 6'→7'. Species 9' is obtained from 7' or 8' by acid hydrolysis.
[Compound]
Name
4-(1-methyl-2-acetoxyvinyl)azetidinone-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
acyloxybutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
1-acetoxy-2-methylbutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
ClS([N:5]=[C:6]=[O:7])(=O)=O.[C:8]([O:11][CH:12]=[C:13]([CH3:16])[CH:14]=[CH2:15])(=[O:10])[CH3:9]>C(OCC)C>[CH3:16][CH:13]([CH:14]1[NH:5][C:6](=[O:7])[CH2:15]1)[CH2:12][O:11][C:8](=[O:10])[CH3:9]
|
Inputs


Step One
[Compound]
|
Name
|
4-(1-methyl-2-acetoxyvinyl)azetidinone-2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Step Three
[Compound]
|
Name
|
acyloxybutadiene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
1-acetoxy-2-methylbutadiene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C(C=C)C
|
Step Five
[Compound]
|
Name
|
intermediate 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In words relative to the above diagram for the preparation of 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from about -30° C. to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by hydrolysis
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(COC(C)=O)C1CC(N1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
